8-Cl-ATP -

8-Cl-ATP

Catalog Number: EVT-1485195
CAS Number:
Molecular Formula: C10H11ClN5Na4O13P3
Molecular Weight: 629.55 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Source and Classification

8-Chloro-adenosine triphosphate is synthesized from 8-chloro-adenosine, which is derived from adenosine through chlorination. It belongs to the class of nucleotides, specifically purine nucleotides, and is categorized as a nucleotide analogue. Its primary classification lies within the realm of biochemical inhibitors, particularly those affecting ATP synthase and RNA synthesis.

Synthesis Analysis

Methods and Technical Details

The synthesis of 8-chloro-adenosine triphosphate typically involves the chlorination of adenosine followed by phosphorylation. Common methods include:

  1. Chlorination: Adenosine is treated with chlorinating agents such as phosphorus oxychloride or thionyl chloride to introduce the chlorine atom at the 8-position of the purine ring.
  2. Phosphorylation: The chlorinated product is then phosphorylated using ATP kinase or other phosphotransferases to yield 8-chloro-adenosine triphosphate.

The purification of 8-chloro-adenosine triphosphate can be achieved through high-performance liquid chromatography (HPLC), allowing for the separation of this compound from other nucleotides based on their size and charge.

Chemical Reactions Analysis

Reactions and Technical Details

8-Chloro-adenosine triphosphate participates in various biochemical reactions, primarily as an inhibitor of ATP synthase. It competes with adenosine triphosphate for binding sites on enzymes involved in energy metabolism.

  1. Inhibition of ATP Synthase: Studies have shown that 8-chloro-adenosine triphosphate can inhibit ATP synthesis by interfering with the enzyme's catalytic activity. This inhibition is evidenced by a decrease in ATP production in cellular assays when exposed to this compound .
  2. Incorporation into RNA: The compound can also be incorporated into RNA during transcription, leading to altered RNA synthesis rates and potentially affecting gene expression profiles .
Mechanism of Action

Process and Data

The mechanism by which 8-chloro-adenosine triphosphate exerts its effects involves several pathways:

  1. ATP Synthase Inhibition: By mimicking adenosine triphosphate, it binds to the active site of ATP synthase, preventing the conversion of adenosine diphosphate and inorganic phosphate into adenosine triphosphate. This results in decreased cellular energy levels .
  2. Alteration of RNA Synthesis: The incorporation of 8-chloro-adenosine triphosphate into RNA can disrupt normal transcription processes, leading to reduced synthesis rates for various RNA types, particularly messenger RNA .
Physical and Chemical Properties Analysis

Physical and Chemical Properties

  • Molecular Weight: Approximately 507.6 g/mol.
  • Solubility: Soluble in water and organic solvents such as dimethyl sulfoxide.
  • Stability: The compound is relatively stable under physiological conditions but can degrade under extreme pH or temperature conditions.

Data from studies indicate that 8-chloro-adenosine triphosphate exhibits unique kinetic properties compared to its non-chlorinated counterpart, affecting its interaction with enzymes involved in metabolic pathways .

Applications

Scientific Uses

8-Chloro-adenosine triphosphate has several applications in scientific research:

  1. Biochemical Research: Used as a tool to study ATP-related metabolic pathways and energy production mechanisms in cells.
  2. Cancer Research: Investigated for its potential role in inhibiting cancer cell proliferation by disrupting energy metabolism and RNA synthesis .
  3. Pharmacological Studies: Explored as a potential therapeutic agent due to its ability to modulate enzyme activity involved in critical cellular processes.
Introduction to 8-Cl-ATP

Chemical Identity and Structural Properties of 8-Cl-ATP

8-Chloroadenosine triphosphate (8-Cl-ATP) is a chemically modified ribonucleotide analog derived from endogenous adenosine triphosphate (ATP). Its molecular formula is C~10~H~11~ClN~5~Na~4~O~13~P~3~ (molecular weight: 301.69 g/mol for the nucleoside form, 8-Cl-Ado) [1] [6] [9]. The compound features a chlorine atom substituted at the C8 position of the adenine ring, altering the electronic distribution and steric profile of the purine base. This halogenation disrupts the natural planarity of the adenine ring and induces a syn conformational preference around the glycosidic bond (connecting the base to the ribose sugar) [5].

Critically, C8 substitution shifts the ribose sugar pucker equilibrium toward the DNA-like C2'-endo conformation (south conformation), diverging from the RNA-predominant C3'-endo (north) conformation observed in unmodified ATP [5]. This conformational shift reduces recognition by RNA polymerases and polyadenylation enzymes. The electronegative chlorine atom also creates a steric clash in the active sites of ATP-dependent enzymes, particularly those requiring base stacking or specific hydrogen bonding at the N7 position [3] [5]. These perturbations underlie its biological activity as an ATP-disruptive agent.

Table 1: Structural Characteristics of 8-Cl-ATP vs. ATP

PropertyATP8-Cl-ATP
Molecular FormulaC~10~H~16~N~5~O~13~P~3~C~10~H~11~ClN~5~Na~4~O~13~P~3~
Adenine ModificationNoneChlorine at C8 position
Glycosidic Bond AngleAnti predominanceSyn preference
Ribose PuckerC3'-endo (North) favoredC2'-endo (South) favored
Key Functional ImpactUniversal energy currencyCompetitive inhibitor & metabolic disruptor

Historical Context and Discovery in Nucleotide Analog Research

The development of 8-Cl-ATP stems from broader efforts to modify nucleoside scaffolds for therapeutic applications, dating to the 1950s discovery of arabinose-derived nucleosides (e.g., Ara-C) [2]. Early research focused on sugar moiety modifications, but by the 1970s–1980s, base modifications gained prominence. The C8 position emerged as a strategic site due to its accessibility and role in enzyme binding [2] [7]. 8-Cl-Ado (the nucleoside precursor of 8-Cl-ATP) was first synthesized as part of investigations into cAMP analogs but was later identified as an independent cytotoxic agent [7] [9].

Unlike DNA-directed antimetabolites (e.g., fludarabine), 8-Cl-Ado represented a paradigm shift as an RNA-directed agent. Its triphosphate form, 8-Cl-ATP, accumulates intracellularly and exerts cytotoxicity through RNA incorporation and energy disruption—a mechanism distinct from chain termination in DNA synthesis [8]. This property made it particularly relevant for targeting quiescent cancer cells (e.g., chronic lymphocytic leukemia), which are resistant to S-phase-specific agents [3] [10]. The compound entered Phase I clinical trials for hematological malignancies in the early 2000s, marking its transition from a biochemical tool to a therapeutic candidate [8].

Role in Comparative Analysis with Endogenous ATP and Other Modified Nucleotides

8-Cl-ATP exhibits dual mechanisms of action against endogenous ATP-dependent processes: competitive inhibition and dysfunctional incorporation. Unlike endogenous ATP, 8-Cl-ATP binds irreversibly to the active sites of ATP-dependent enzymes due to altered hydrogen bonding and steric constraints. Molecular docking studies confirm that 8-Cl-ATP occupies the ADP/ATP binding pockets in mitochondrial ATP synthase, mimicking the transition state of ATP hydrolysis (e.g., similar to ADP-BeF~3~^-^) [3]. However, its chlorine atom disrupts the catalytic efficiency, converting ATP synthase from an energy producer to an energy sink.

Among C8-modified ATP analogs, 8-Cl-ATP demonstrates uniquely potent inhibition compared to bromo- (8-Br-ATP) or amino- (8-NH~2~-ATP) derivatives. For example:

  • Polyadenylation Inhibition: 8-Cl-ATP completely blocks poly(A) polymerase (PAP)-mediated RNA tailing, whereas 8-NH~2~-ATP permits limited elongation before chain termination [5].
  • ATP Synthase Interaction: 8-Cl-ATP inhibits ATP synthase more effectively than 8-Br-ATP due to greater electronegativity and tighter binding in the β-subunit catalytic sites [3].
  • Bioenergy Depletion: Only 8-Cl-ATP causes sustained ATP pool collapse in cancer cells (50–80% reduction), while 8-azido-ATP shows negligible effects [6] [8].

Table 2: Comparative Activities of C8-Modified ATP Analogs

AnalogPolyadenylationATP Synthase InhibitionATP Pool Reduction
8-Cl-ATPComplete blockStrong (K~i~ ≈ nM range)>70% in tumor cells
8-Br-ATPPartial inhibitionModerate20–40%
8-NH₂-ATPChain terminationWeak<20%
8-Aza-ATPChain terminationNot detectedNegligible

Properties

Product Name

8-Cl-ATP

IUPAC Name

tetrasodium;[[[(2R,3S,4R,5R)-5-(6-amino-8-chloropurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-oxidophosphoryl]oxy-oxidophosphoryl] phosphate

Molecular Formula

C10H11ClN5Na4O13P3

Molecular Weight

629.55 g/mol

InChI

InChI=1S/C10H15ClN5O13P3.4Na/c11-10-15-4-7(12)13-2-14-8(4)16(10)9-6(18)5(17)3(27-9)1-26-31(22,23)29-32(24,25)28-30(19,20)21;;;;/h2-3,5-6,9,17-18H,1H2,(H,22,23)(H,24,25)(H2,12,13,14)(H2,19,20,21);;;;/q;4*+1/p-4/t3-,5-,6-,9-;;;;/m1..../s1

InChI Key

BIFUJGGPLKGBNZ-ZVQJTLEUSA-J

SMILES

C1=NC(=C2C(=N1)N(C(=N2)Cl)C3C(C(C(O3)COP(=O)([O-])OP(=O)([O-])OP(=O)([O-])[O-])O)O)N.[Na+].[Na+].[Na+].[Na+]

Canonical SMILES

C1=NC(=C2C(=N1)N(C(=N2)Cl)C3C(C(C(O3)COP(=O)([O-])OP(=O)([O-])OP(=O)([O-])[O-])O)O)N.[Na+].[Na+].[Na+].[Na+]

Isomeric SMILES

C1=NC(=C2C(=N1)N(C(=N2)Cl)[C@H]3[C@@H]([C@@H]([C@H](O3)COP(=O)([O-])OP(=O)([O-])OP(=O)([O-])[O-])O)O)N.[Na+].[Na+].[Na+].[Na+]

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.